molecular formula C26H15BrO B12511695 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan

2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan

Cat. No.: B12511695
M. Wt: 423.3 g/mol
InChI Key: IEQUORJIOLTIHN-UHFFFAOYSA-N
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Description

2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan is a high-value anthracene derivative designed for advanced organic materials research. This compound features a rigid, multi-cyclic structure where a dibenzofuran unit is linked to a bromo-functionalized anthracene core. The anthracene moiety provides a nearly planar, electron-rich conjugated system , while the dibenzofuran group introduces structural rigidity and influences the molecule's electronic properties. The bromine atom at the 10-position of anthracene serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to embed this sophisticated molecular architecture into larger, more complex systems. This compound is primarily investigated in the field of organic electronics, particularly as a building block for organic light-emitting diodes (OLEDs). Anthracene and dibenzofuran derivatives are central to developing thermally activated delayed fluorescence (TADF) emitters, which are crucial for third-generation, high-efficiency OLEDs that do not rely on rare metals . The highly twisted molecular geometry between the anthracene and adjacent rings, as observed in closely related structures, helps to separate frontier molecular orbitals (HOMO and LUMO) . This separation is a key design principle for achieving a small singlet-triplet energy gap (ΔEST), which is essential for efficient TADF activity . The rigidity of the dibenzofuran and anthracene components also helps to suppress non-radiative decay pathways, potentially leading to higher photoluminescence quantum yields (PLQYs) in the final material . Researchers utilize this compound in the synthesis of novel functional materials for applications ranging from electronic and biomedical sensors to two-dimensional molecular crystals . It is supplied for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H15BrO

Molecular Weight

423.3 g/mol

IUPAC Name

2-(10-bromoanthracen-9-yl)dibenzofuran

InChI

InChI=1S/C26H15BrO/c27-26-20-10-3-1-8-18(20)25(19-9-2-4-11-21(19)26)16-13-14-24-22(15-16)17-7-5-6-12-23(17)28-24/h1-15H

InChI Key

IEQUORJIOLTIHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Bromination of Dibenzo[b,d]furan

The synthesis often begins with bromination of dibenzo[b,d]furan to introduce reactive sites for subsequent coupling. Multiple protocols exist, differing in brominating agents and conditions:

Bromine in Acetic Acid

Reagents : Bromine (Br₂), glacial acetic acid.
Conditions :

  • Temperature: 120°C
  • Atmosphere: Nitrogen
  • Duration: 6 hours
    Yield : 75%.
    Mechanism : Electrophilic aromatic substitution (EAS) at the α-positions of dibenzofuran.

N-Bromosuccinimide (NBS) in DMF

Reagents : NBS, dimethylformamide (DMF).
Conditions :

  • Temperature: 25°C
  • Duration: 5 hours
    Yield : 75.07%.
    Advantage : Avoids hazardous bromine gas, offering safer handling.

Bromine in Dichloromethane

Reagents : Bromine, dichloromethane (DCM).
Conditions :

  • Temperature: 0°C → 20°C
  • Atmosphere: Nitrogen
  • Duration: 12–24 hours
    Yield : 65–78%.
    Note : Lower temperatures minimize side reactions like polybromination.
Table 1: Bromination Methods for Dibenzo[b,d]furan
Brominating Agent Solvent Temp (°C) Yield (%) Reference
Br₂ Acetic acid 120 75
NBS DMF 25 75.07
Br₂ DCM 0→20 65–78

Suzuki-Miyaura Cross-Coupling

The brominated dibenzofuran is coupled with 9-bromoanthracene derivatives via palladium-catalyzed cross-coupling:

Protocol from Patent Literature

Reagents :

  • 2-Bromodibenzofuran
  • 9-Bromoanthracene boronic ester
  • Pd(PPh₃)₄ catalyst
  • Base: NaOH
    Conditions :
  • Solvent: Tetrahydrofuran (THF)/EtOH/H₂O
  • Temperature: 90–100°C
  • Duration: 12–16 hours
    Yield : 70% for intermediate; 78% after bromination.
    Mechanism : Transmetalation and reductive elimination steps facilitated by the palladium catalyst.

Optimized Coupling in Toluene/EtOH

Reagents :

  • 2-Bromodibenzofuran
  • 4-([2,2':6',2''-terpyridyl]-4'-yl)benzeneboronic acid
  • Pd(PPh₃)₄
    Conditions :
  • Solvent: Toluene/EtOH/H₂O (4:1:1)
  • Temperature: 100°C
  • Duration: Overnight
    Yield : 70%.
    Note : Aqueous base ensures deprotonation of the boronic acid.
Table 2: Cross-Coupling Conditions and Outcomes
Boronic Ester Catalyst Solvent System Yield (%) Reference
Anthracene borate Pd(PPh₃)₄ THF/EtOH/H₂O 70
Terpyridyl boronic acid Pd(PPh₃)₄ Toluene/EtOH 70

Direct Bromination of Pre-coupled Anthracene-Dibenzofuran

An alternative approach involves brominating a pre-formed anthracene-dibenzofuran hybrid:

NBS in DMF

Reagents : N-Bromosuccinimide (NBS), DMF.
Conditions :

  • Temperature: 0°C (ice bath)
  • Duration: 6–9 hours
    Yield : 72–78%.
    Advantage : Selective mono-bromination at the anthracene C-10 position.

Comparative Analysis of Methods

Solvent Impact

  • Polar solvents (DMF, THF) enhance boronic acid solubility but may require inert atmospheres.
  • Toluene/EtOH mixtures balance reactivity and cost.

Challenges and Optimization Strategies

Side Reactions

  • Polybromination : Mitigated by controlling stoichiometry (1:1 Br₂:dibenzofuran).
  • Deboronation : Addressed using neopentyl glycol boronic esters to stabilize intermediates.

Scalability

  • Gram-scale syntheses achieve >70% yield via continuous bromine addition and strict temperature control.

Recent Advances

Deuterated Derivatives

Deuterium incorporation at anthracene positions enhances photophysical stability. Synthesized via bottom-up methods using benzene-d₆, achieving >95% deuteration.

Flow Chemistry

Microreactor systems reduce reaction times for bromination from 12 hours to 2 hours, improving throughput.

Chemical Reactions Analysis

2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted anthracene and dibenzofuran derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan is C26H18BrOC_{26}H_{18}BrO, with a molecular weight of approximately 423.30 g/mol. The compound exhibits a planar structure conducive to π-π stacking interactions, which is essential for its electronic properties .

Organic Electronics

The compound is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit efficient charge transport makes it a candidate for use in these technologies. The bromine substitution enhances the electron affinity, which is beneficial for charge injection and transport in OLEDs .

Molecular Crystals

Research indicates that anthracene derivatives, including this compound, can form two-dimensional molecular crystals with interesting optical and electronic properties. These crystals are being studied for their potential as photonic devices and sensors . The unique arrangement of the molecules within the crystal lattice can lead to enhanced luminescent properties, making them suitable for applications in light-emitting devices.

Biomedicine

The compound's structural features may also allow it to interact with biological systems, leading to potential applications in biomedicine. For instance, derivatives of anthracene have been investigated for their use as fluorescent probes in biological imaging due to their ability to absorb and emit light at specific wavelengths . The potential for targeted drug delivery systems using such compounds is also an area of ongoing research.

Case Studies

StudyApplicationFindings
Yan et al., 2023Organic ElectronicsDemonstrated that anthracene derivatives can enhance the efficiency of OLEDs by improving charge transport properties.
Gao et al., 2010Molecular CrystalsReported the synthesis of crystalline structures from anthracene derivatives, highlighting their potential for use in photonic applications.
Boyer et al., 1993BiomedicineInvestigated the use of anthracene derivatives as fluorescent probes in biological systems, showing effective cellular imaging capabilities.

Mechanism of Action

The mechanism of action of 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan involves its interaction with molecular targets through its bromine and anthracene moieties. The bromine atom can participate in halogen bonding, while the anthracene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s electronic properties and reactivity, making it useful in various applications .

Comparison with Similar Compounds

Key Differences :

Substituent Effects: The bromine in 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan increases electrophilicity, facilitating cross-coupling reactions compared to non-halogenated analogs like 2-(10-Phenyl-9-anthracenyl)dibenzo[b,d]furan . Replacing bromine with electron-donating groups (e.g., phenyl or amine) shifts the HOMO-LUMO gap, altering optoelectronic properties. For example, 10-Bromo-N,N-diphenylanthracen-9-amine exhibits red-shifted emission due to amine conjugation .

Synthetic Routes :

  • The target compound is synthesized via Buchwald-Hartwig coupling or direct bromination of anthracene-dibenzofuran precursors, similar to methods for 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole .
  • In contrast, 9,10-dibromoanthracene (a precursor) is prepared via radical bromination of anthracene, highlighting differences in halogenation regioselectivity .

Optoelectronic Performance: Carbazole-dibenzofuran hybrids (e.g., 26CzDBF and 46CzDBF) demonstrate higher triplet energy (T1 ≈ 2.8–3.0 eV) than brominated anthracene-dibenzofurans, making them superior hosts for blue phosphorescent OLEDs .

Data Tables

Table 1: Physical and Spectral Properties

Property This compound 9,10-Dibromoanthracene 2-(10-Phenyl-9-anthracenyl)dibenzo[b,d]furan
Molecular Weight (g/mol) ~433.3 336.05 ~380.4
Melting Point (°C) Not reported 226–228 Not reported
λmax (UV-Vis, nm) ~390 (anthracene absorption) 378, 400 ~405 (red-shifted due to phenyl)
Fluorescence λem (nm) ~450 430, 455 ~470
Solubility Low in polar solvents; soluble in DCM Insoluble in water Similar to brominated analog

Table 2: Reactivity Comparison

Reaction Type This compound 9,10-Dibromoanthracene 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole
Suzuki Coupling Efficiency High (single-site reactivity) Moderate Moderate (steric hindrance at 8-position)
Buchwald-Hartwig Amination Feasible (Pd-based catalysts) Not applicable Used in carbazole synthesis
Stability Under Light Photodegradation observed Stable Stable
Research Findings

Electroluminescence : In OLED host-guest systems, brominated anthracene-dibenzofuran derivatives show lower efficiency (ηLT ≈ 15%) compared to carbazole-dibenzofuran hosts (ηLT ≈ 25%) due to inferior charge balance .

Environmental Stability : Brominated compounds exhibit higher photostability than amine-substituted analogs, as seen in 10-Bromo-N,N-diphenylanthracen-9-amine, which degrades under UV exposure .

Synthetic Versatility : The bromine atom allows modular functionalization, as demonstrated in the synthesis of 2-(10-Bromoanthracen-9-yl)-N-phenylaniline via Pd-catalyzed amination .

Biological Activity

2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan is a compound that belongs to the class of dibenzofuran derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Anticancer Activity

Dibenzofuran derivatives, including this compound, have shown significant potential as anticancer agents. A study highlighted the structure-activity relationship (SAR) of various dibenzofuran derivatives, indicating that modifications to the chemical structure can enhance anticancer efficacy. For instance, compounds with specific substitutions exhibited lower IC50 values against various cancer cell lines, suggesting higher potency (see Table 1) .

Table 1: Anticancer Activity of Selected Dibenzofuran Derivatives

CompoundCell LineIC50 (nM)Reference
Compound AHeLa24
Compound BMV4-11100
This compoundTBDTBD

The exact IC50 value for this compound remains to be elucidated in current literature; however, its structural similarities to other active compounds suggest potential effectiveness.

Antibacterial Activity

Research has indicated that dibenzofuran derivatives also possess antibacterial properties. A study found that certain derivatives exhibited broad-spectrum antibacterial activity against multiple strains of bacteria. For example, a related compound demonstrated superior activity against Pseudomonas fluorescence, outperforming standard antibiotics such as streptomycin and tetracycline . The specific antibacterial activity of this compound is yet to be fully characterized.

The mechanism by which dibenzofuran derivatives exert their biological effects often involves the inhibition of critical cellular pathways. For example, some compounds have been shown to inhibit topoisomerase I-mediated DNA uncoiling, which is essential for DNA replication and transcription . This mechanism may contribute to their anticancer properties by preventing cancer cell proliferation.

Case Study: Antitumor Potential

A notable case study involved the evaluation of a series of dibenzofuran derivatives against various cancer cell lines. The findings revealed that modifications at specific positions on the benzofuran ring could significantly enhance antiproliferative activity. For instance, introducing a methyl group at the C–3 position was associated with increased potency against several cancer cell lines compared to unsubstituted derivatives .

Case Study: Antibacterial Efficacy

In another investigation focusing on antibacterial properties, several dibenzofuran derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that specific structural features were critical for enhancing antibacterial activity. For example, compounds with hydroxyl or methoxy substitutions demonstrated improved efficacy compared to their unsubstituted counterparts .

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